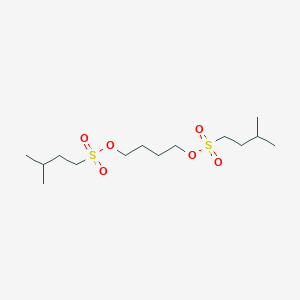![molecular formula C30H43NO B14173032 N,N-bis[4-(2-cyclohexylpropan-2-yl)phenyl]hydroxylamine CAS No. 4607-77-6](/img/structure/B14173032.png)
N,N-bis[4-(2-cyclohexylpropan-2-yl)phenyl]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis[4-(2-cyclohexylpropan-2-yl)phenyl]hydroxylamine typically involves the reaction of appropriate precursors under controlled conditions. The exact synthetic route and reaction conditions can vary, but generally, it involves the use of cyclohexylpropan-2-yl derivatives and phenylhydroxylamine under specific temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve large-scale reactions in specialized reactors, followed by purification processes such as crystallization or distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-bis[4-(2-cyclohexylpropan-2-yl)phenyl]hydroxylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
N,N-bis[4-(2-cyclohexylpropan-2-yl)phenyl]hydroxylamine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N,N-bis[4-(2-cyclohexylpropan-2-yl)phenyl]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N-bis[4-(2-cyclohexylpropan-2-yl)phenyl]hydroxylamine include other hydroxylamine derivatives with similar structural features. Examples include:
- N,N-bis[4-(2-cyclohexylpropan-2-yl)phenyl]amine
- N,N-bis[4-(2-cyclohexylpropan-2-yl)phenyl]nitrosoamine
Uniqueness
What sets this compound apart is its specific structural configuration, which imparts unique chemical and physical properties. These properties make it particularly valuable in certain applications, such as its potential use in drug development and material science .
Properties
CAS No. |
4607-77-6 |
|---|---|
Molecular Formula |
C30H43NO |
Molecular Weight |
433.7 g/mol |
IUPAC Name |
N,N-bis[4-(2-cyclohexylpropan-2-yl)phenyl]hydroxylamine |
InChI |
InChI=1S/C30H43NO/c1-29(2,23-11-7-5-8-12-23)25-15-19-27(20-16-25)31(32)28-21-17-26(18-22-28)30(3,4)24-13-9-6-10-14-24/h15-24,32H,5-14H2,1-4H3 |
InChI Key |
TVWWZDGKUKTVOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CCCCC1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C(C)(C)C4CCCCC4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}-6-ethoxy-4-nitrophenol](/img/structure/B14172956.png)







![2-{2-[5-(Hydroxymethyl)-2-nitrophenoxy]ethoxy}benzaldehyde](/img/structure/B14173000.png)
![D-Alanyl-O-{10-[(4-chlorophenyl)methoxy]-10-oxodecanoyl}-L-serine](/img/structure/B14173003.png)

![6-(3,5-Dimethylpyrazol-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14173023.png)

